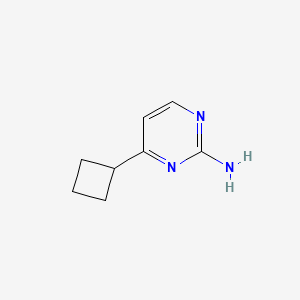

2-Amino-4-(cyclobutyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

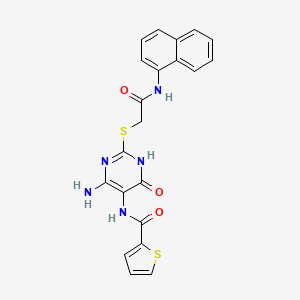

説明

2-Amino-4-(cyclobutyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

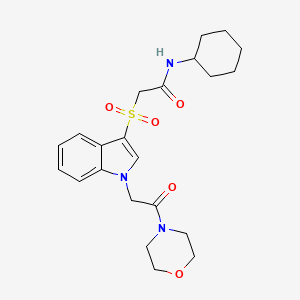

Synthesis Analysis

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The structure and functional groups of 2-Amino-4-(cyclobutyl)pyrimidine were determined by XRD, NMR, and FTIR studies .Chemical Reactions Analysis

The microwave synthesis of pyrimidine derivatives was done in a single step. 2-amino-4-chloro-pyrimidine and different substituted amine was transferred into a microwave reaction vial and reacted at 120–140 °C for 15–30 min in the presence of anhydrous propanol triethylamine .Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .科学的研究の応用

Antitrypanosomal Activity

2-Amino-4-(cyclobutyl)pyrimidine derivatives have been studied for their potential in treating Trypanosoma brucei infections, which cause sleeping sickness. These compounds have shown promising results in inhibiting the growth of the parasite, offering a pathway to develop new treatments for this neglected tropical disease .

Anti-Malarial Applications

The derivatives of 2-Amino-4-(cyclobutyl)pyrimidine have also been tested against Plasmodium falciparum , the causative organism of malaria. Some compounds exhibited excellent antiplasmodial activity, indicating their potential as alternative treatments to artemisinin-based therapies, especially in regions where resistance to current medications is growing .

Kinase Inhibition for Cancer Therapy

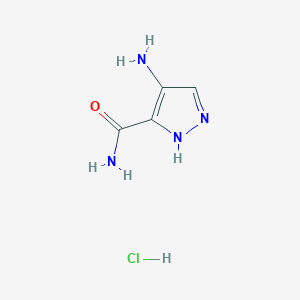

New derivatives of pyrrolo[2,3-d]pyrimidine, structurally related to 2-Amino-4-(cyclobutyl)pyrimidine, have been discovered as potential multi-targeted kinase inhibitors. These compounds, particularly compound 5k, have shown significant cytotoxic effects against various cancer cell lines and are promising candidates for further development as cancer therapeutics .

Apoptosis Induction in Hepatocellular Carcinoma

Among the newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, some have been found to induce apoptosis in HepG2 cells, a type of liver cancer cell. They work by increasing proapoptotic proteins and downregulating anti-apoptotic proteins, suggesting a new avenue for hepatocellular carcinoma treatment .

Structural Confirmation via Proton Detection

The benzylidene protons of the pyrrolo[2,3-d]pyrimidine compounds were detected, providing valuable information for the structural confirmation of these compounds. This application is crucial in the synthesis and validation of new pharmaceutical compounds .

Synthesis of Anti-Inflammatory Agents

2-Amino-4-(cyclobutyl)pyrimidine is involved in the synthesis of compounds with potential anti-inflammatory activities. The synthesis process includes a 4-HO-TEMPO-mediated annulation, which is a key step in creating new medications for inflammatory diseases .

作用機序

Target of Action

2-Amino-4-(cyclobutyl)pyrimidine and its derivatives have been found to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

The compound’s anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition . It is also known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

The result of the action of 2-Amino-4-(cyclobutyl)pyrimidine is the inhibition of the growth and proliferation of the target organisms . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . In addition, it has anti-inflammatory effects, reducing the expression and activities of certain vital inflammatory mediators .

特性

IUPAC Name |

4-cyclobutylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-10-5-4-7(11-8)6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXAOIOYNZXCGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(cyclobutyl)pyrimidine | |

CAS RN |

1215073-20-3 |

Source

|

| Record name | 4-cyclobutylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)

![N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2362279.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)

![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)